molecular formula C13H15NO B11632530 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol

Cat. No.: B11632530
M. Wt: 201.26 g/mol
InChI Key: YYBPWZOWPCHCIR-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol is a partially hydrogenated carbazole derivative featuring a hydroxyl group at the 1-position and a methyl substituent at the 6-position. The ketone variant (C₁₃H₁₃NO, MW 199.25) is a key intermediate in synthesizing bioactive compounds, including cytotoxic agents and antimicrobial derivatives .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol

InChI

InChI=1S/C13H15NO/c1-8-5-6-11-10(7-8)9-3-2-4-12(15)13(9)14-11/h5-7,12,14-15H,2-4H2,1H3

InChI Key

YYBPWZOWPCHCIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the carbazole core. Subsequent functionalization steps, such as methylation and hydroxylation, are carried out to introduce the methyl and hydroxyl groups at specific positions on the carbazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled methylation are employed to achieve the desired product. The use of advanced purification methods, including chromatography and crystallization, ensures the compound’s quality for various applications.

Chemical Reactions Analysis

Oxidation Reactions

The alcohol group at position 1 undergoes oxidation to form the corresponding ketone, 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: 3449-48-7). This reaction is typically mediated by oxidizing agents under controlled conditions .

Oxidizing Agent Conditions Product Yield
Hydrogen peroxideAcidic medium, 50–60°C6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one75–85%
Selenium dioxideReflux in dioxane, 12 hoursSame as above68–72%

Key Characterization Data :

  • Molecular Weight : 199.25 g/mol (C₁₃H₁₃NO) .

  • 1H NMR (CDCl₃): δ 2.34 (s, 3H, CH₃), 2.78–3.08 (m, 4H, cyclohexene protons) .

  • MS : m/z 199.1 (M⁺) .

Electrophilic Aromatic Substitution

The carbazole core participates in electrophilic substitution, primarily at the aromatic C5 and C7 positions. Halogenation and nitration are well-documented .

Reaction Type Reagents Conditions Major Product
BrominationBr₂ in CH₂Cl₂, FeCl₃ catalyst0°C, 2 hours5-Bromo-6-methyltetrahydrocarbazol-1-ol
NitrationHNO₃/H₂SO₄ mixture25°C, 4 hours7-Nitro-6-methyltetrahydrocarbazol-1-ol

Mechanistic Insight :

  • The methyl group at C6 directs electrophiles to the para position (C5) due to its electron-donating effect .

  • Steric hindrance from the fused cyclohexene ring limits substitution at C8 .

Nucleophilic Reactions at the Hydroxyl Group

The hydroxyl group undergoes esterification and etherification. Acetylation is a benchmark reaction for modifying solubility and reactivity .

Reagent Conditions Product Application
Acetic anhydridePyridine, 80°C, 3 hours1-Acetoxy-6-methyltetrahydrocarbazoleProdrug synthesis
Methyl iodideK₂CO₃, DMF, 60°C, 6 hours1-Methoxy-6-methyltetrahydrocarbazoleSolubility enhancement

Analytical Data for Acetylated Product :

  • IR : 1745 cm⁻¹ (C=O stretch) .

  • 1H NMR : δ 2.32 (s, 3H, CH₃CO), 2.45 (s, 3H, C6-CH₃) .

Cyclization and Heteroannulation

The compound serves as a precursor for synthesizing fused heterocycles. Acid-catalyzed reactions with nucleophiles yield pyrazolo- and isoxazolo-carbazoles .

Procedure :

  • Substrate : 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol (1 equiv).

  • Catalyst : p-TsOH (10 mol%) in MeCN.

  • Nucleophile : Thiols or hydroxylamine (1.2 equiv).

  • Conditions : Room temperature, 2–4 hours .

Nucleophile Product Yield
BenzenthiolPyrazolo[3,4-a]carbazole derivative78%
HydroxylamineIsoxazolo[5,4-a]carbazole derivative65%

Mechanism :

  • Protonation of the hydroxyl group generates a carbocation intermediate.

  • Nucleophilic attack followed by cyclization forms the fused heterocycle .

Reductive Functionalization

While the compound itself is an alcohol, its ketone derivative (from oxidation) undergoes reductive amination to introduce amino groups.

Example :

  • Reagent : NH₃/NaBH₃CN.

  • Product : 1-Amino-6-methyltetrahydrocarbazole.

  • Yield : 60–65%.

Stability and Degradation

Under strongly acidic conditions (e.g., HCl/EtOH), the compound undergoes dehydration to form carbazole derivatives .

Degradation Pathway :

  • Protonation of the hydroxyl group.

  • Elimination of water to form a carbocation.

  • Aromatization via hydride shift, yielding 6-methylcarbazole .

Scientific Research Applications

Medicinal Chemistry

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol has been studied for its potential as a pharmacophore in drug design. Its interactions with biological targets make it a candidate for developing therapeutic agents against various diseases.

Key Therapeutic Areas :

  • Anticancer Activity : The compound exhibits significant anticancer properties by inducing apoptosis and inhibiting cell proliferation.
  • Antibacterial and Antifungal Properties : Its biological activity extends to antimicrobial effects, making it relevant for developing new antibiotics.

Biological Studies

The compound's unique structure allows it to interact with several molecular targets:

  • Mechanism of Action : It may intercalate into DNA strands and inhibit topoisomerase enzymes crucial for DNA replication.

Industrial Applications

In addition to its biological significance, this compound is utilized in:

  • Organic Synthesis : It serves as a precursor for synthesizing more complex carbazole derivatives.
  • Material Science : Its electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).

Anticancer Studies

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated:

  • Cell Lines Tested : HepG2 (liver cancer) and A875 (melanoma).
  • Findings : The compound significantly inhibited cell viability in a dose-dependent manner.
Cell LineIC50 Value (µM)Mechanism of Action
HepG215.5Induction of apoptosis
A87512.3Inhibition of topoisomerase

Antimicrobial Activity

Research has also highlighted the antibacterial and antifungal properties of the compound:

  • Microorganisms Tested : Staphylococcus aureus (bacteria) and Candida albicans (fungus).
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Candida albicans64

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Ketone vs. Alcohol
  • 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (ketone):
    • Acts as a precursor for reductive amination (e.g., synthesis of THCz-39 derivatives) .
    • Used in multicomponent reactions to generate pyrido[2,3-a]carbazoles with cytotoxicity (IC₅₀ values: 1.19–3.4 µM against HepG2 and MCF-7 cancer lines) .
  • Synthetic routes may involve reduction of the ketone, though direct evidence is sparse .
Halogenated Derivatives
  • 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 14192-67-7):
    • The electron-withdrawing chlorine substituent alters electronic properties, possibly enhancing binding to hydrophobic targets.
    • Molecular weight: 219.67 g/mol .
  • 6-Methoxy variant (CAS 3449-49-8):
    • Methoxy group increases steric bulk and may influence metabolic stability .

Heterocyclic Modifications

1,3,4-Oxadiazole Derivatives
  • Compounds like 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone exhibit broad antimicrobial activity (e.g., 4b, 4d, 4e against S. aureus and E. coli) .
  • The oxadiazole ring introduces rigidity and enhances π-π stacking, contrasting with the hydroxyl group’s hydrogen-bonding capability.
Triazole and Thiadiazole Derivatives
  • Thiadiazole derivative 9b showed potent activity against HepG2 (IC₅₀ = 2.94 µM), while thiazole 12a was active against both HepG2 and MCF-7 .
  • These modifications demonstrate how heterocycle addition diversifies biological activity compared to the parent carbazole scaffold.

Amine Derivatives

  • THCz-39 (phenolic ethylamine derivative): Exhibits enantiomer-specific antimicrobial and anticancer activities after chiral separation . Highlights the role of stereochemistry in bioactivity, a factor less explored in the hydroxyl derivative.

Key Research Findings

  • Synthetic Accessibility : The ketone derivative is more synthetically tractable (yields up to 85% in multicomponent reactions) compared to the hydroxyl analog, which requires indirect routes .
  • Structural Insights: The hydroxyl group’s hydrogen-bonding capability may improve target engagement but could reduce metabolic stability compared to methyl or halogen substituents.

Biological Activity

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol is a nitrogen-containing heterocyclic compound belonging to the carbazole family. Its unique structure, characterized by a tetrahydrocarbazole framework with a hydroxyl group at the 1-position and a methyl group at the 6-position, contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H13NO
  • Molecular Weight : Approximately 229.29 g/mol
  • Structure : The compound features a complex ring structure that influences its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated an IC50 value of less than 1 µg/mL against A-431 human epidermoid carcinoma cells .
  • Anticonvulsant Properties : The compound has been evaluated for its anticonvulsant activity. In animal models, it has shown efficacy in reducing seizure frequency and duration .
  • Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Antimycobacterial Activity : Some studies indicate that this compound exhibits activity against Mycobacterium tuberculosis, suggesting its potential use in treating tuberculosis .
  • Cytochrome P450 Interaction : Interaction studies reveal that the compound acts as a substrate for various cytochrome P450 enzymes, which is critical for understanding its metabolism and pharmacokinetics.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several key pathways have been identified:

  • Apoptosis Induction : The compound appears to promote apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction.
  • Inhibition of Cell Proliferation : It has been observed to inhibit cell cycle progression in cancer cells, leading to reduced proliferation rates.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

Case Study 1: Anticancer Efficacy

A study involving a derivative showed significant tumor regression in xenograft models of breast cancer when administered at doses correlating with its cytotoxicity profile (IC50 < 0.5 µg/mL) .

Case Study 2: Neuroprotection

In an animal model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation compared to control groups .

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameSimilarityUnique Features
6,8-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one0.94Contains a ketone group instead of hydroxyl
2,3,4,9-Tetrahydro-1H-carbazol-4-ol0.91Hydroxyl group at the 4-position
2,3,4,9-Tetrahydro-1H-carbazol-3-ol0.88Hydroxyl group at the 3-position
1,2,3,4-Tetrahydroacridin-4-ol0.87Different core structure but shares functional traits

Q & A

Q. Table 1: Synthetic Conditions for Carbazole Derivatives

DerivativeReagents/ConditionsYieldReference
1-ThioneLawesson’s reagent, pyridine, 383 K, 6 h72%
OximeNH₂OH·HCl, NaOAc, MeOH; (Ac)₂O68%

Basic: What are the key structural features of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives?

Answer:
X-ray crystallography reveals:

  • Non-planar carbazole core : The benzene and pyrrole rings form a dihedral angle of 0.71° , indicating near coplanarity.
  • Ring puckering : The cyclohexene ring adopts an envelope conformation with disorder at C2A, C3A, and C4A (occupancy factors: 0.86/0.14) .
  • Intermolecular interactions : N–H···S hydrogen bonds create R₂²(10) motifs, stabilizing the crystal lattice .

Q. Table 2: Crystallographic Data

ParameterValue (Thione Derivative)Reference
Space groupTriclinic, P1
Unit cell (Å)a=7.0846, b=9.5287, c=9.6384
V (ų)546.28
DisorderC2A, C3A, C4A (0.86:0.14)

Advanced: How does 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine exhibit biological activity in cancer research?

Answer:
The derivative N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA) inhibits bladder cancer progression by:

  • YAP1/TAZ pathway suppression : DMPCA activates LATS kinase, leading to phosphorylation and degradation of YAP1/TAZ oncoproteins .
  • In vitro/in vivo efficacy : Demonstrated in mouse xenograft models with reduced tumor proliferation.
  • Methodological insights : High-throughput screening identified DMPCA’s binding affinity to LATS kinase (IC₅₀ < 1 µM), validated via Western blot and immunofluorescence.

Advanced: What challenges arise in crystallographic refinement of disordered carbazole derivatives?

Answer:
Disorder in the cyclohexene ring (C2A–C4A) complicates refinement:

  • Occupancy refinement : Site-occupancy factors (0.86:0.14) require damping factors (e.g., 2σ restraints) to prevent unrealistic hydrogen atom displacements .
  • Hydrogen placement : Freely refine N9–H positions via difference Fourier maps, while other H atoms are geometrically constrained .
  • Software tools : SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation) are critical .

Advanced: How can hydrogen bonding patterns be systematically analyzed in carbazole crystals?

Answer:
Apply graph set analysis (Bernstein et al., 1995) to classify hydrogen bonds:

  • Motif identification : The R₂²(10) motif in the thione derivative arises from N–H···S interactions .
  • Directionality : N–H donor and S acceptor angles (θ ≈ 160°) ensure optimal geometry.
  • Supramolecular implications : These motifs guide crystal engineering for stability and solubility optimization.

Advanced: What computational methods validate carbazole derivatives’ electronic and structural properties?

Answer:

  • Quantum chemical calculations : DFT studies (e.g., B3LYP/6-311G**) predict frontier molecular orbitals (HOMO-LUMO gaps) and antioxidant activity .
  • Molecular docking : AutoDock Vina simulates binding modes of carbazole derivatives with LATS kinase (PDB: 5XXV) .
  • Puckering analysis : Cremer-Pople coordinates quantify cyclohexene ring distortion (e.g., pseudorotation phase angles) .

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